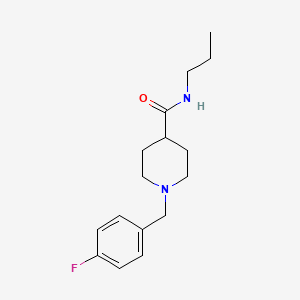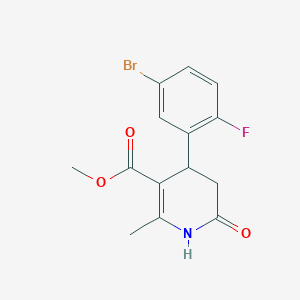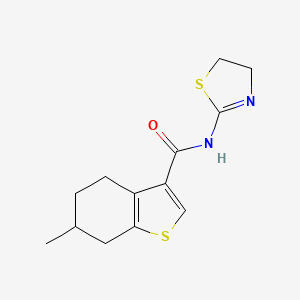![molecular formula C29H31N3O3 B4984508 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4984508.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as DPP-4 inhibitors, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. This results in increased insulin secretion and decreased glucagon secretion, leading to improved glucose control.
作用机制
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors work by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, resulting in lower blood glucose levels. By inhibiting 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors prolong the activity of these hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
In addition to their effects on glucose control, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors have been shown to have other beneficial effects on the body. For example, they have been shown to improve endothelial function, reduce inflammation, and improve lipid metabolism. These effects may contribute to the reduced risk of cardiovascular events seen in clinical trials.
实验室实验的优点和局限性
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors have several advantages for use in laboratory experiments. They are relatively easy to administer and have a low risk of side effects. However, their effects may be influenced by factors such as diet and exercise, making it important to control for these variables in experimental design.
未来方向
There are several areas of future research for 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors. One area of interest is their potential use in the treatment of other conditions, such as non-alcoholic fatty liver disease and Alzheimer's disease. Additionally, there is ongoing research into the optimal dosing and timing of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors, as well as their effects on long-term outcomes such as cardiovascular disease and mortality.
In conclusion, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors are a promising class of drugs for the treatment of type 2 diabetes. They work by inhibiting the degradation of incretin hormones, leading to improved glucose control and other beneficial effects on the body. Ongoing research is exploring their potential use in other conditions and optimizing their dosing and timing for optimal outcomes.
合成方法
The synthesis of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors involves several steps, including the preparation of the pyrrolidine ring, the introduction of the piperazine moiety, and the addition of the phenyl and ethoxy groups. The process is complex and requires specialized equipment and expertise.
科学研究应用
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated their ability to improve glycemic control and reduce the risk of cardiovascular events. In addition, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them a favorable option for many patients.
属性
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-2-35-25-15-9-14-24(20-25)32-27(33)21-26(29(32)34)30-16-18-31(19-17-30)28(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-15,20,26,28H,2,16-19,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQIGWHSURRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4984437.png)

![7-methyl-2-[5-(2-nitrophenyl)-2-furyl]-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4984452.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4984457.png)

![1-(2-chlorobenzyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984466.png)

![2-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4984476.png)

![5-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984497.png)
![{1-(4-tert-butylbenzoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984504.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)